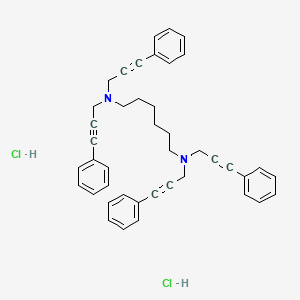
N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenylprop-2-ynyl groups attached to a hexane-1,6-diamine backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,6-diamine with 3-phenylprop-2-ynyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenylprop-2-ynyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The phenylprop-2-ynyl groups play a crucial role in these interactions, providing specificity and affinity for the target molecules.
類似化合物との比較
Similar Compounds
- N,N,N’,N’-tetrakis(3-methylphenyl)-3,3’-dimethylbenzidine
- N,N,N’,N’-tetrakis(4-methoxyphenyl)benzidine
- N,N,N’,N’-tetrakis(2-pyridylmethyl)ethylenediamine
Uniqueness
N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine stands out due to its unique combination of phenylprop-2-ynyl groups and hexane-1,6-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHHWJRMDFKPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)
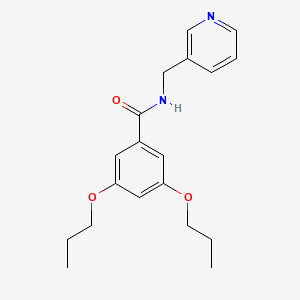
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5104158.png)
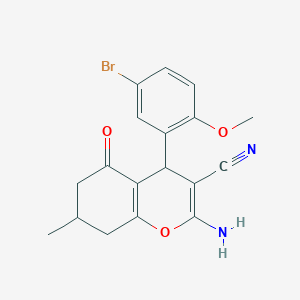


![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![(6Z)-5-imino-2-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)
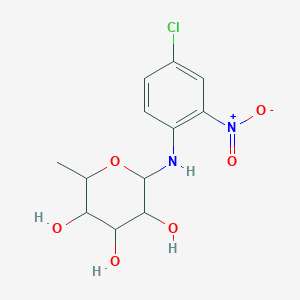
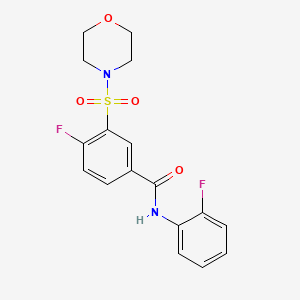
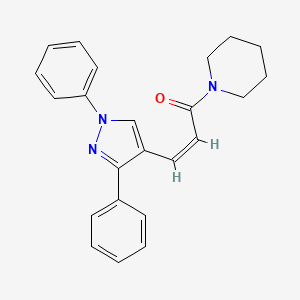
![N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5104234.png)
